

Lasiokaurinin: A Technical Guide to its Discovery, History, and Biological Activity

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Compound of Interest		
Compound Name:	Lasiokaurinin	
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Abstract

Lasiokaurinin, an ent-kaurane diterpenoid, has emerged as a molecule of significant interest in the scientific community, primarily due to its potent cytotoxic and antitumor activities. First reported in 1976, this natural product, isolated from medicinal plants of the Isodon genus, has been the subject of numerous studies aimed at elucidating its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, and biological characterization of Lasiokaurinin, with a focus on its mechanism of action against cancer cells. Quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of this promising compound.

Discovery and History

Lasiokaurinin was first described in a 1976 publication by Fujita and colleagues, which detailed the antitumor activities of several diterpenoids isolated from Isodon species.[1] This initial report identified Lasiokaurinin as a significant bioactive constituent. The primary natural source of Lasiokaurinin is the plant Isodon rubescens, a perennial herb used in traditional Chinese medicine. It has also been identified in other related species, including Rabdosia japonica and Rabdosia longituba.



The early research established the chemical structure of **Lasiokaurinin** as an ent-kaurane diterpenoid, a class of natural products known for their complex polycyclic structures and diverse biological activities. Following its discovery, research on **Lasiokaurinin** has primarily focused on its potential as an anticancer agent, leading to the investigation of its efficacy in various cancer models and the elucidation of its molecular mechanisms of action.

Physicochemical Properties and Structure

The chemical structure of **Lasiokaurinin** is characterized by a tetracyclic ent-kaurane skeleton. While detailed spectroscopic data from the original discovery is not readily available in modern databases, its structure has been confirmed through various spectroscopic techniques in subsequent studies.

Note: A comprehensive table of 1H and 13C NMR data for **Lasiokaurinin** could not be compiled from the available search results. Researchers are advised to consult the primary literature from 1976 or specialized natural product databases for this information.

Biological Activity and Mechanism of Action

Lasiokaurinin exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It has demonstrated significant cytotoxicity against a panel of human cancer cell lines, particularly breast cancer.

Cytotoxicity Against Cancer Cell Lines

Studies have shown that **Lasiokaurinin** inhibits the proliferation of various cancer cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values for **Lasiokaurinin** against several breast cancer cell lines are summarized in the table below.



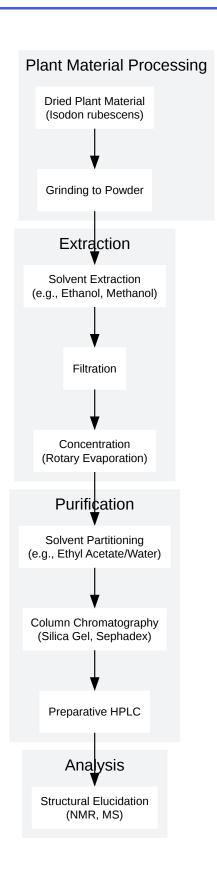
Cell Line	Cancer Type	IC50 (μM)
SK-BR-3	Breast Cancer	~1.59
MDA-MB-231	Breast Cancer	~2.1
BT-549	Breast Cancer	~2.58
MCF-7	Breast Cancer	~4.06
T-47D	Breast Cancer	~4.16

Mechanism of Antitumor Activity

Recent research has shed light on the molecular mechanisms underlying the antitumor effects of **Lasiokaurinin**. The primary mechanism involves the induction of cell cycle arrest at the G2/M phase and the subsequent triggering of apoptosis (programmed cell death).

This is achieved through the regulation of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression. **Lasiokaurinin** has been shown to downregulate the expression of PLK1, leading to the disruption of the cell cycle and the initiation of the apoptotic cascade.





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References

- 1. Antitumor activity of the Isodon diterpenoids: structural requirements for the activity -PubMed [pubmed.ncbi.nlm.nih.gov]
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